REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][OH:16])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.C(O)(=O)C.Br([O-])(=O)=O.[Na+].BrBr>O>[CH:15]([C:12]1[CH:11]=[CH:10][C:9]([C:6]2[CH:7]=[CH:8][C:3]([CH:2]=[O:1])=[CH:4][CH:5]=2)=[CH:14][CH:13]=1)=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
4.28 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(C=C1)C1=CC=C(C=C1)CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
Br(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 50 ml three-necked flask equipped with a magnetic stirrer, a reflux condenser
|
Type
|
CUSTOM
|
Details
|
An aqueous solution prepared
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
CUSTOM
|
Details
|
the resulting substance was dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.25 g | |
YIELD: PERCENTYIELD | 99.9% | |
YIELD: CALCULATEDPERCENTYIELD | 101.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |